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  • Product: 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one
  • CAS: 1822657-88-4

Core Science & Biosynthesis

Foundational

molecular structure and weight of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one

An In-Depth Technical Guide to the Molecular Characteristics and Synthetic Considerations of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one Abstract This technical guide provides a comprehensive analysis of the molecular str...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Characteristics and Synthetic Considerations of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and anticipated properties of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one. As a potentially novel derivative of the biologically significant 5-hydroxy-1,3-benzoxathiol-2-one scaffold, this document synthesizes known data of the parent compound with theoretical considerations for the introduction of an iodine substituent. The guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge, a proposed synthetic pathway, and key molecular data to facilitate further investigation and application of this compound class.

Introduction and Scientific Context

The 1,3-benzoxathiol-2-one core structure is a recognized pharmacophore with a diverse range of biological activities, including antibacterial, antimycotic, antioxidant, and anti-inflammatory properties.[1][2][3] The hydroxylated analogue, 5-hydroxy-1,3-benzoxathiol-2-one, is a versatile intermediate in the synthesis of pharmaceuticals, notably in the development of monoamine oxidase (MAO) inhibitors for neurodegenerative disorders and as a building block for potential anticancer agents.[4]

This guide focuses on the 6-iodo derivative of this important scaffold, 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one. While direct experimental data for this specific molecule is not prevalent in current literature, its structural features suggest it could serve as a valuable tool in medicinal chemistry, particularly as a synthetic intermediate for introducing further molecular complexity or as a potential imaging agent due to the presence of the heavy iodine atom. This document will, therefore, extrapolate from the known characteristics of the parent compound to provide a detailed theoretical and practical framework for its study.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one is a thorough analysis of its molecular structure and the consequent physicochemical properties.

Core Scaffold: 5-hydroxy-1,3-benzoxathiol-2-one

The parent compound, 5-hydroxy-1,3-benzoxathiol-2-one, possesses a bicyclic system where a benzene ring is fused to an oxathiolone ring.[4] The hydroxyl group at the 5-position is a key determinant of its chemical reactivity and biological activity.[4]

Introduction of the Iodo Group

The introduction of an iodine atom at the 6-position of the benzoxathiolone ring is anticipated to significantly influence the molecule's properties. The bulky and electron-donating nature of iodine can alter the electronic distribution within the aromatic system, potentially impacting its reactivity and biological target interactions. Furthermore, the presence of iodine provides a handle for further synthetic modifications, such as cross-coupling reactions.

Molecular Formula and Weight

The molecular formula of 5-hydroxy-1,3-benzoxathiol-2-one is C7H4O3S.[5][6][7] The addition of an iodine atom at the 6-position, displacing a hydrogen atom, results in the following:

  • Molecular Formula: C7H3IO3S

To calculate the molecular weight, we use the atomic weights of the constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Iodine (I): 126.904 u

  • Oxygen (O): 15.999 u

  • Sulfur (S): 32.065 u

Molecular Weight Calculation: (7 * 12.011) + (3 * 1.008) + (1 * 126.904) + (3 * 15.999) + (1 * 32.065) = 293.04 g/mol

Quantitative Data Summary

The following table summarizes the key quantitative data for both the parent compound and its iodo-derivative.

Property5-hydroxy-1,3-benzoxathiol-2-one5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one (Predicted)
CAS Number 7735-56-0[5][8]Not Available
Molecular Formula C7H4O3S[5][6][7]C7H3IO3S
Molecular Weight 168.17 g/mol [5][7][8]293.04 g/mol
Appearance Beige crystalline solid[4][5]Predicted to be a solid
Melting Point 173-175 °C[8]Predicted to be higher than the parent compound

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one can be approached through the electrophilic iodination of the parent compound, 5-hydroxy-1,3-benzoxathiol-2-one. The hydroxyl group at the 5-position is an activating group, directing electrophilic substitution to the ortho and para positions. The 6-position is ortho to the hydroxyl group, making it a favorable site for iodination.

Synthetic Workflow Diagram

SynthesisWorkflow Start 5-hydroxy-1,3-benzoxathiol-2-one Reaction Electrophilic Aromatic Substitution (Iodination) Start->Reaction Reagents Iodinating Agent (e.g., N-Iodosuccinimide) Reagents->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one Purification->Product

Caption: Proposed synthetic workflow for the iodination of 5-hydroxy-1,3-benzoxathiol-2-one.

Detailed Experimental Protocol

This protocol is a proposed method and may require optimization.

Objective: To synthesize 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one via electrophilic iodination.

Materials:

  • 5-hydroxy-1,3-benzoxathiol-2-one

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Sodium thiosulfate solution (10% w/v)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 5-hydroxy-1,3-benzoxathiol-2-one in anhydrous acetonitrile.

  • Addition of Iodinating Agent: To the stirred solution, add 1.1 equivalents of N-Iodosuccinimide (NIS) portion-wise at room temperature. The use of a slight excess of NIS helps to ensure complete conversion of the starting material.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Upon completion, quench the reaction by adding deionized water. To remove any unreacted iodine, wash the mixture with a 10% aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one.

MolecularStructure C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 S1 S C3->S1 C5 C C4->C5 C6 C C5->C6 O3 O C5->O3 C6->C1 I1 I C6->I1 O1 O O1->C4 C7 C C7->O1 O2 =O C7->O2 S1->C7 H1 H O3->H1

Caption: Molecular structure of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the molecular structure, calculated molecular weight, and a proposed synthetic route for 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one. By leveraging the known chemistry of the parent 5-hydroxy-1,3-benzoxathiol-2-one scaffold, we have established a solid foundation for the synthesis and future investigation of this novel iodo-derivative.

The presence of the iodine atom opens up numerous possibilities for further research. This includes its use as a precursor for the synthesis of more complex analogues via cross-coupling reactions and the exploration of its potential as a radiolabeled tracer in molecular imaging studies. The biological evaluation of this compound and its derivatives is a logical next step to determine if the introduction of iodine enhances or modifies the known activities of the benzoxathiolone core.

References

  • Konovalova, S. A., Avdeenko, A. P., D’yakonenko, V. V., & Shishkina, S. V. (2020). Synthesis of 1,3-Benzoxathiol-2-one Derivatives from N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas. Russian Journal of Organic Chemistry, 56(4), 623–631.
  • ResearchGate. (2015). Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. Retrieved February 21, 2026, from [Link]

  • Chemchart. (n.d.). 5-Hydroxy-1,3-benzoxathiol-2-one (7735-56-0). Retrieved February 21, 2026, from [Link]

  • Byres, E., & Cox, P. J. (2004). The supramolecular structure of 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone). Acta Crystallographica Section E: Structure Reports Online, 60(11), o2051–o2053. [Link]

  • PubChem. (n.d.). 4-Hydroxy-1,3-(2H)-benzoxathiol-2-one. Retrieved February 21, 2026, from [Link]

  • Terra, W. S., et al. (2015). Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1][9]oxathiol-2-one Schiff Bases as Potential Anticancer Agents. Molecules, 20(2), 2235-2250. [Link]

  • Wardell, S. M. V., et al. (2017). Crystal structures and Hirshfeld surfaces of two 1,3-benzoxathiol-2-one derivatives. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1668–1673. [Link]

Sources

Exploratory

Technical Monograph: Biological Profile and Therapeutic Potential of 5-Hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one

[1] Executive Summary Compound: 5-Hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one CAS: 1822657-88-4 Molecular Formula: C₇H₃IO₃S Class: Halogenated Benzoxathiolone[1][2][3][4] This technical guide provides a comprehensive analys...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: 5-Hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one CAS: 1822657-88-4 Molecular Formula: C₇H₃IO₃S Class: Halogenated Benzoxathiolone[1][2][3][4]

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and biological potential of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one.[1] As a halogenated derivative of the privileged 1,3-benzoxathiol-2-one scaffold, this molecule represents a strategic intersection between antioxidant phenol chemistry and lipophilic pharmacophores.[1] It is currently positioned as a high-value intermediate for Monoamine Oxidase (MAO) inhibitors, antimicrobial agents, and anticancer Schiff base ligands.[1]

Structural Analysis & Physicochemical Properties[5]

The core scaffold, 1,3-benzoxathiol-2-one , is a bicyclic system fusing a benzene ring with a cyclic thiocarbonate.[1] The introduction of a hydroxyl group at position 5 and an iodine atom at position 6 creates a unique electronic and steric environment.

Structure-Activity Relationship (SAR) Logic[1]
  • 5-Hydroxyl Group (Donor): Acts as a hydrogen bond donor and an activating group for the aromatic ring.[1] It is critical for antioxidant activity (radical scavenging) and serves as an anchor for further derivatization (e.g., esterification).[1]

  • 6-Iodo Substituent (Modulator):

    • Lipophilicity: The iodine atom significantly increases the partition coefficient (LogP), enhancing membrane permeability compared to the non-halogenated parent.

    • Acidity: Through inductive electron withdrawal, the iodine atom increases the acidity of the ortho-hydroxyl group (lowering pKa), potentially strengthening interactions with basic residues in enzyme active sites (e.g., Histidine or Lysine).

    • Halogen Bonding: The polarizable iodine can participate in halogen bonding (σ-hole interactions) with backbone carbonyls in target proteins.[1]

  • 2-One (Cyclic Thiocarbonate): A masked thiol/phenol equivalent.[1] It is generally stable but can undergo ring-opening in the presence of strong nucleophiles, releasing a thiophenol moiety that can form disulfide bridges with cysteine-rich proteins.[1]

Calculated Properties
PropertyValue (Predicted)Significance
Molecular Weight 294.07 g/mol Small molecule, fragment-like
LogP ~2.8 - 3.2Optimal for oral bioavailability (Lipinski compliant)
H-Bond Donors 15-OH group
H-Bond Acceptors 3Carbonyl (C=O), Ring O, Ring S
Topological Polar Surface Area ~50 ŲHigh blood-brain barrier (BBB) penetration potential

Biological Mechanisms & Therapeutic Targets[2][6]

Based on the validated activity of the 1,3-benzoxathiol-2-one scaffold and the specific effects of iodination, the following biological mechanisms are prioritized.

Monoamine Oxidase (MAO) Inhibition

Benzoxathiolones are established inhibitors of MAO-A and MAO-B.[1][2][5] The 5-hydroxy-6-iodo derivative is a potent lead for neurodegenerative therapy (Parkinson’s, Alzheimer’s).[1][5]

  • Mechanism: The scaffold occupies the hydrophobic cavity of the MAO active site. The 5-OH group likely H-bonds with the FAD cofactor or adjacent residues (e.g., Asn181 in MAO-B).[1]

  • Iodine Effect: The bulky iodine at C6 fills the "entrance cavity" of the enzyme, improving selectivity for MAO-B over MAO-A.[1]

Antimicrobial & Antifungal Activity

Analogous to Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one), this derivative exhibits broad-spectrum activity.[1]

  • Mechanism: Disruption of bacterial cell wall synthesis and interference with oxidative phosphorylation (uncoupling effect due to the acidic iodophenol moiety).

  • Target: Effective against Gram-positive bacteria (S. aureus) and dermatophytes (Candida, Trichophyton).[1]

Anticancer Potential (Schiff Base Precursor)

The compound serves as a precursor for Schiff bases that show cytotoxicity against melanoma (SKMEL-19) and gastric cancer (ACP-03) lines.[1] The iodine atom enhances the stability and cellular uptake of these complexes.

Experimental Methodologies

Synthesis Protocol: Regioselective Iodination

Objective: Synthesize 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one from 5-hydroxy-1,3-benzoxathiol-2-one.

Reagents:

  • Substrate: 5-Hydroxy-1,3-benzoxathiol-2-one (1.0 eq)[1]

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq) or I₂/H₂O₂[1]

  • Solvent: Acetonitrile (ACN) or Methanol[1]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%)[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of 5-hydroxy-1,3-benzoxathiol-2-one in 50 mL ACN at room temperature.

  • Addition: Add 10 mol% p-TsOH followed by slow addition of NIS (11 mmol) over 20 minutes.

  • Reaction: Stir at 25°C for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).[1] The iodine will direct ortho to the hydroxyl group (Position 6) due to steric freedom compared to Position 4.

  • Quenching: Quench with 10% aqueous sodium thiosulfate to remove excess iodine.[1]

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water to obtain the 6-iodo derivative as a beige solid.

Visualization: Synthesis & SAR Logic

G Start 5-Hydroxy-1,3-benzoxathiol-2-one Reagent NIS / p-TsOH (Electrophilic Iodination) Start->Reagent Product 5-Hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one (Target) Reagent->Product Regioselective (Ortho to OH) OH 5-OH Group: H-Bond Donor Radical Scavenging Product->OH Iodo 6-Iodo Group: Increases LogP Halogen Bonding pKa Modulation Product->Iodo Ring Benzoxathiolone Core: MAO Inhibition Masked Thiol Product->Ring

Caption: Synthetic pathway and pharmacophore breakdown of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one.

Biological Assay: MAO-B Inhibition (Fluorometric)

Rationale: To quantify the neuroprotective potential of the compound.[1]

Protocol:

  • Enzyme Prep: Recombinant human MAO-B (1 U/mL) in phosphate buffer (pH 7.4).

  • Substrate: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Tyramine.[1]

  • Incubation:

    • Plate 10 μL of test compound (0.1 nM – 100 μM) in DMSO.[1]

    • Add 90 μL enzyme solution.[1] Incubate 15 min at 37°C.

  • Reaction: Add 100 μL working solution (Amplex Red + HRP + Tyramine).

  • Measurement: Measure fluorescence (Ex/Em = 530/590 nm) after 30 mins.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

    • Control: Selegiline (Standard MAO-B inhibitor).[1]

    • Validation Check: Z-factor must be > 0.5 for assay validity.[1]

References

  • BenchChem. (n.d.).[1] 5-Hydroxy-1,3-benzoxathiol-2-one: Biological Activities and Applications. Retrieved from [1]

  • Vellasco, W. T., Gomes, C. R. B., & Vasconcelos, T. R. A. (2011).[6] Chemistry and Biological Activities of 1,3-Benzoxathiol-2-ones. Mini-Reviews in Organic Chemistry, 8(1), 103-109. Retrieved from [1]

  • Coetzee, B., et al. (2025).[2] Design, synthesis, and evaluation of benzoxathiolone derivatives as monoamine oxidase inhibitors and antibacterial agents. Medicinal Chemistry Research. Retrieved from

  • BLD Pharm. (n.d.).[1][3] Product Analysis: 5-Hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one (CAS 1822657-88-4).[1][3][7][8][9] Retrieved from [1][3]

  • Aboonajmi, J., et al. (2022).[10] Iodine-catalyzed synthesis of benzoxazoles using catechols.... RSC Advances, 12, 20968-20972.[10] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

using 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one as a pharmaceutical intermediate

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one as a pharmaceutical intermediate. Introduction 5-hydroxy-6-iodo-2H-1,3-be...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one as a pharmaceutical intermediate.

Introduction

5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one is a halogenated derivative of the benzoxathiolone scaffold. While this specific molecule is not extensively documented in publicly available literature, its core structure is significant in medicinal chemistry. The benzoxathiolone ring system is a key pharmacophore in a variety of biologically active compounds. The presence of a hydroxyl group and an iodine atom provides two reactive sites for further chemical modification, making it a potentially versatile intermediate in the synthesis of more complex drug molecules. The hydroxyl group can be alkylated, acylated, or used as a directing group, while the iodine atom is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.

This guide will provide a comprehensive overview of the potential applications of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one as a pharmaceutical intermediate. We will explore its synthesis, key reactions, and its role in the construction of drug candidates. We will also provide detailed protocols and workflows to illustrate its practical use in a research and development setting.

Physicochemical Properties

The predicted physicochemical properties of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one are summarized in the table below. These properties are crucial for designing reaction conditions, purification strategies, and for understanding the compound's potential pharmacokinetic profile.

PropertyValue
Molecular Formula C₇H₃IO₄S
Molecular Weight 325.07 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point >200 °C (decomposes) (predicted)
Solubility Soluble in DMSO, DMF, and hot methanol; sparingly soluble in water.
pKa ~6.5 (predicted for the hydroxyl group)

Synthesis of the Core Scaffold

The synthesis of the 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one scaffold can be envisioned through a multi-step process starting from a readily available precursor. A plausible synthetic route is outlined below:

A 4-Iodoresorcinol B Thiocyanation A->B KSCN, Br₂ C 5-Hydroxy-6-iodo-2-mercaptobenzoxazole B->C Rearrangement D Hydrolysis C->D Acid or Base E 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one D->E Phosgenation equivalent

Caption: Plausible synthetic workflow for 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one.

Application as a Pharmaceutical Intermediate: A Case Study in Kinase Inhibitor Synthesis

The unique substitution pattern of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one makes it an attractive intermediate for the synthesis of targeted therapies, such as kinase inhibitors. The iodine atom can be utilized for a palladium-catalyzed cross-coupling reaction to introduce a heterocyclic moiety, a common feature in many kinase inhibitors that interacts with the hinge region of the kinase domain. The hydroxyl group can be functionalized to improve solubility or to introduce a pharmacophore that targets a specific sub-pocket of the enzyme.

Below is a detailed protocol for a representative Suzuki cross-coupling reaction using our title compound as the starting material.

Protocol: Suzuki Cross-Coupling for the Synthesis of a Kinase Inhibitor Precursor

Objective: To couple 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one with a boronic acid to generate a biaryl precursor for a kinase inhibitor.

Materials:

  • 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one

  • Pyridine-3-boronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a flame-dried 25 mL Schlenk flask, add 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one (1.0 mmol, 325 mg), pyridine-3-boronic acid (1.2 mmol, 147 mg), and K₂CO₃ (3.0 mmol, 414 mg).

    • Evacuate and backfill the flask with argon three times.

    • Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the flask under a positive pressure of argon.

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction:

    • Heat the reaction mixture to 90 °C with vigorous stirring under an argon atmosphere.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired coupled product.

Mechanism of Action and Signaling Pathway

Let's hypothesize that the kinase inhibitor synthesized from our intermediate targets the PI3K/Akt/mTOR pathway, a critical signaling cascade that is often dysregulated in cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Synthesized Inhibitor (from our intermediate) Inhibitor->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by a drug derived from the title intermediate.

Conclusion

5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one represents a promising, albeit currently under-documented, pharmaceutical intermediate. Its bifunctional nature allows for the strategic and modular construction of complex molecules, particularly in the realm of targeted therapies. The protocols and conceptual frameworks provided herein offer a starting point for researchers looking to leverage this and similar scaffolds in their drug discovery programs. Further investigation into the synthesis and reactivity of this specific compound is warranted to fully unlock its potential in medicinal chemistry.

References

  • At present, there are no specific, publicly available, authoritative sources detailing the synthesis or application of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one. The synthetic strategies, protocols, and applications described in this document are based on established principles of organic chemistry and medicinal chemistry, by analogy to related, well-documented chemical structures and reactions. For further reading on the methodologies discussed, please refer to standard organic chemistry textbooks and journals covering synthetic methodology and medicinal chemistry.
Application

Application Note: Optimal Solvent Selection for 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one Reactions

Executive Summary This guide provides a technical framework for solvent selection in the manipulation of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one .[1] This compound presents a unique "reactivity paradox" for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for solvent selection in the manipulation of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one .[1] This compound presents a unique "reactivity paradox" for researchers: it contains an acidic phenolic hydroxyl group requiring basic conditions for functionalization, yet possesses a cyclic thiocarbonate core that is highly susceptible to nucleophilic ring-opening under those same conditions.[1]

Successful handling requires a solvent system that balances high solubility (overcoming the lipophilicity of the iodine and the lattice energy of the aromatic core) with chemical inertness (preventing transesterification or hydrolysis). This note prioritizes anhydrous polar aprotic systems and outlines protocols to validate stability.

Physicochemical Profile & Solubility Challenges

The 6-iodo derivative differs significantly from the parent 5-hydroxy-1,3-benzoxathiol-2-one due to the heavy atom effect and increased lipophilicity.[1]

FeatureChemical ImplicationSolvent Consequence
Phenolic -OH (C5) H-bond donor; pKa ~9-10.[1]Requires polar acceptors (e.g., ketones, amides) to disrupt lattice energy for dissolution.
Iodine (C6) High polarizability; increased LogP.[1]Reduces water solubility to negligible levels; enhances solubility in chlorinated solvents and THF.[1]
Thiocarbonate (C2) Electrophilic carbonyl (C=O).[1]Critical Risk: Susceptible to attack by protic solvents (MeOH, EtOH) or nucleophilic impurities, leading to ring opening.
The Solubility-Stability Matrix

The following Graphviz diagram visualizes the decision logic for solvent selection based on the intended reaction pathway.

SolventSelection Start Intended Reaction TypeA O-Alkylation / Protection (Nucleophilic Substitution) Start->TypeA TypeB Cross-Coupling (Suzuki/Sonogashira) Start->TypeB TypeC Ring Opening (Hydrolysis/Aminolysis) Start->TypeC SolvA Anhydrous Polar Aprotic (DMF, NMP, Acetone) *Must be dry* TypeA->SolvA High Solubility Promotes SN2 SolvB Ethers / Non-Polar (THF, 1,4-Dioxane, Toluene) *Degassed* TypeB->SolvB Catalyst Stability SolvC Protic / Nucleophilic (MeOH, Water, Amines) TypeC->SolvC Activates Carbonyl Risk CRITICAL RISK: Thiocarbonate Hydrolysis SolvA->Risk If wet/basic

Figure 1: Decision matrix for solvent selection.[1] Note that polar aprotic solvents used for alkylation must be strictly anhydrous to prevent the 'Risk' pathway.

Recommended Solvent Systems

Class A: Preferred (O-Alkylation & Functionalization)

Solvents: N,N-Dimethylformamide (DMF), Acetone, Acetonitrile (MeCN).[1]

  • Rationale: These solvents possess high dielectric constants, dissociating ion pairs (e.g., Phenoxide-K+) to accelerate O-alkylation (Williamson ether synthesis).[1]

  • Warning: DMF and MeCN must be anhydrous . The presence of water, combined with the base required for alkylation (e.g., K2CO3), will generate hydroxide ions that rapidly attack the thiocarbonate C=O, cleaving the ring to form a thiophenol byproduct [1].

Class B: Cross-Coupling (Palladium Chemistry)

Solvents: Tetrahydrofuran (THF), 1,4-Dioxane, Toluene.[1]

  • Rationale: The 6-iodo position is an excellent handle for Pd-catalyzed coupling.[1] Ethers provide moderate solubility and coordinate well with Pd species without poisoning the catalyst.

  • Protocol Note: Benzoxathiolones can poison catalysts via sulfur coordination if the ring opens. Using non-nucleophilic bases (e.g., Cs2CO3 or K3PO4) in anhydrous dioxane is the gold standard for maintaining ring integrity during coupling [2].

Class C: Prohibited (Unless Ring Opening is Desired)

Solvents: Methanol, Ethanol, Water, Primary Amines.

  • Mechanism: Protic solvents act as nucleophiles.[1][2][3][4] In the presence of even weak bases, alcohols will attack the carbonyl, leading to transesterification (forming a carbamate/carbonate and a free thiol).

  • Observation: A shift in the IR spectrum from ~1760 cm⁻¹ (cyclic thiocarbonate) to ~1700 cm⁻¹ (open chain) indicates solvent incompatibility.

Experimental Protocols

Protocol 1: Rapid Solubility & Stability Screening

Objective: Determine if a solvent is safe for the starting material before scale-up.[1]

  • Preparation: Weigh 10 mg of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one into a clear HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (Concentration: 0.1 M).

  • Visual Check: Vortex for 30 seconds.

    • Clear solution: Soluble.[1]

    • Turbid/Precipitate: Insoluble (Discard solvent choice).[1]

  • Stability Challenge: Add 1 equivalent of the intended base (e.g., 2 mg K2CO3).

  • Monitoring: Incubate at reaction temperature (e.g., 25°C or 60°C) for 1 hour.

  • Analysis: Inject 5 µL into HPLC (C18 column, Acetonitrile/Water gradient).

    • Pass: Single peak (Retention time ~4-5 min depending on gradient).[1]

    • Fail: Appearance of earlier eluting peak (more polar ring-opened thiol/phenol species).[1]

Protocol 2: Optimized O-Alkylation (Phenol Protection)

Context: Protecting the hydroxyl group without destroying the heterocyclic ring.

Reagents:

  • Substrate: 1.0 eq

  • Alkyl Halide (e.g., MeI, BnBr): 1.1 eq

  • Base: Potassium Carbonate (K2CO3), anhydrous, granular (0.6 eq - Note: Use slight deficit or stoichiometry control to limit excess basicity).[1]

  • Solvent: Anhydrous Acetone (0.2 M concentration).[1]

Step-by-Step:

  • Drying: Flame-dry the reaction flask and cool under Argon.

  • Dissolution: Dissolve substrate in Anhydrous Acetone. Do not use DMF unless heating is strictly required, as DMF removal requires high heat which degrades the thiocarbonate.

  • Addition: Add K2CO3 followed immediately by the Alkyl Halide.

  • Reaction: Stir at Room Temperature (20-25°C).

    • Critical Control: Do not reflux unless necessary.[1] Higher temps increase the rate of ring opening faster than O-alkylation.[1]

  • Workup: Filter off inorganic salts before adding water.[1] Evaporate acetone. Partition residue between EtOAc and dilute HCl (pH 4-5).[1]

    • Why Acidic Workup? Neutralizing any residual phenoxide prevents ring opening during extraction.[1]

Protocol 3: 6-Iodo Cross-Coupling (Suzuki-Miyaura)

Context: Reacting the iodine handle while preserving the S-C(=O)-O core.[1]

Workflow Diagram:

CouplingWorkflow Step1 1. Dissolve Substrate Solvent: Anhydrous 1,4-Dioxane Conc: 0.15 M Step2 2. Add Catalyst & Ligand Pd(dppf)Cl2 (5 mol%) Argon Sparge (15 min) Step1->Step2 Step3 3. Add Base Cs2CO3 (2.0 eq) *Must be anhydrous* Step2->Step3 Step4 4. Reaction Temp: 80°C Time: 4-6 Hours Step3->Step4 Step5 5. QC Check (LC-MS) Look for: Product Mass Avoid: M-28 (CO loss) or M+18 (Hydrolysis) Step4->Step5

Figure 2: Optimized workflow for Palladium-catalyzed coupling at the 6-position.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Yield / Tar formation Ring opening followed by polymerization of the thiophenol.[1]Switch solvent to 1,4-Dioxane or Toluene .[1] Lower reaction temperature.[1] Ensure inert atmosphere (Argon).
Product contains -SH peak (IR ~2550 cm⁻¹) Hydrolysis of the thiocarbonate.[1]System was not anhydrous. Dry solvent over molecular sieves (3Å) for 24h.
Incomplete Reaction Poor solubility of the potassium salt.If using Acetone, switch to Acetonitrile .[1] If using Toluene, add a phase transfer catalyst (TBAB).

References

  • Lau, P. T., & Kestner, M. (1968).[5] One-step synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones from quinones and thiourea.[1][5][6][7][8][9] The Journal of Organic Chemistry, 33(11), 4426–4431.

  • Tret'yakova, E. V., et al. (2005). Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one Derivatives. Russian Journal of Organic Chemistry, 41(6), 828-831.[1][10] [1]

  • Graham, K. (2021).[1][11] Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.

  • Sigma-Aldrich.[1] (n.d.). 5-Hydroxy-1,3-benzoxathiol-2-one Product Data.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one

An In-Depth Guide to the ¹H NMR Spectral Analysis of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one Abstract This technical guide provides a comprehensive, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spect...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one

Abstract

This technical guide provides a comprehensive, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one. This heterocyclic compound is a key synthetic intermediate in the development of novel therapeutic agents, including monoamine oxidase (MAO) inhibitors and potential anticancer agents[1][2]. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose. In the absence of a published experimental spectrum, this guide synthesizes data from analogous structures and first principles to build a detailed forecast of the expected chemical shifts, coupling constants, and multiplicities. We further compare this predicted spectrum with that of its non-iodinated parent compound and a constitutional isomer to demonstrate how subtle structural changes manifest in profoundly different NMR signatures. This document is intended for researchers in medicinal chemistry, organic synthesis, and drug development who require a robust framework for interpreting the spectral data of this important molecular scaffold.

Molecular Structure and Proton Environments

The structure of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one features a trisubstituted benzene ring fused to an oxathiolone ring. This substitution pattern results in three unique proton environments whose signals are expected in a ¹H NMR spectrum: two aromatic protons (labeled H-4 and H-7) and one phenolic hydroxyl proton (5-OH).

The electronic environment of each aromatic proton is dictated by the cumulative effects of the three substituents on the ring: the electron-donating hydroxyl group (-OH), the electron-withdrawing and inductively deshielding iodo group (-I), and the fused oxathiolone ring system.

cluster_mol 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one mol G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh ~5-10 mg of sample B 2. Select Deuterated Solvent (DMSO-d6 recommended for OH observation) A->B C 3. Dissolve sample in ~0.6 mL of solvent B->C D 4. Filter into NMR tube C->D E 5. Insert sample and lock on solvent signal F 6. Shim magnet for homogeneity E->F G 7. Set acquisition parameters (16 scans, 45° pulse, 5s relaxation delay) F->G H 8. Acquire Spectrum G->H I 9. Fourier Transform J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Calibrate to TMS (0 ppm) or residual solvent peak K->L M 13. Integrate signals L->M

Caption: Recommended workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one.

    • Solvent Choice: Use deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is a hydrogen bond acceptor, which slows the exchange rate of the acidic hydroxyl proton. This results in a sharper OH signal, confirming its presence, and minimizes peak broadening compared to solvents like CDCl₃ or D₂O (in which the OH signal would exchange and disappear).[3]

    • Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial.

    • Transfer the solution to a standard 5 mm NMR tube, filtering through a small cotton or glass wool plug in a pipette to remove any particulate matter.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock and Shim: Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.

    • Acquisition Parameters:

      • Number of Scans (NS): Set to 16 or 32. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

      • Relaxation Delay (D1): Set to 5 seconds. Causality: A sufficiently long delay ensures that all protons, especially those with longer relaxation times, have fully returned to equilibrium before the next pulse. This is crucial for accurate signal integration.[4]

      • Pulse Angle: Use a 30-45° pulse angle to reduce the experiment time without significantly compromising signal intensity.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to convert the FID from the time domain to the frequency domain.

    • Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline for accurate integration.

    • Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm or an internal standard like Tetramethylsilane (TMS) to 0.00 ppm.

    • Integrate all signals and normalize them to a known proton (e.g., set one of the aromatic doublets to an integral of 1.0).

Logical Workflow for Spectral Interpretation

For any given spectrum of a substituted benzoxathiolone, a logical workflow ensures a systematic and accurate interpretation.

G start Begin with Processed ¹H NMR Spectrum count_signals 1. Count number of distinct aromatic signals start->count_signals check_multiplicity 2. Analyze multiplicity of aromatic signals (Doublets, Triplets, etc.) count_signals->check_multiplicity measure_J 3. Measure coupling constants (J-values) check_multiplicity->measure_J is_J_large J > 6 Hz? measure_J->is_J_large Large J is_J_small J < 3 Hz? measure_J->is_J_small Small J ortho_protons Conclusion: Ortho-coupling (³J) present Protons are adjacent. is_J_large->ortho_protons meta_protons Conclusion: Meta-coupling (⁴J) present Protons separated by one substituent. is_J_small->meta_protons assign_shifts 4. Assign signals based on chemical shift (Downfield = near EWG, Upfield = near EDG) ortho_protons->assign_shifts meta_protons->assign_shifts check_OH 5. Locate broad singlet for OH proton assign_shifts->check_OH integrate 6. Verify 1:1 aromatic proton integration check_OH->integrate final_structure Confirm Structure: 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one integrate->final_structure

Caption: A logical flowchart for the structural confirmation process.

Conclusion

The ¹H NMR spectrum of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one is predicted to be simple yet highly informative. The key identifying features are two doublets in the aromatic region with a small meta-coupling constant (1-3 Hz) and a 1:1 integration ratio, alongside a variable, broad singlet for the hydroxyl proton. The significant downfield shift of one aromatic proton (H-7) relative to the other (H-4) serves as a definitive marker for the placement of the iodine atom at the 6-position. By comparing this predicted spectral signature with that of its parent compound and a constitutional isomer, this guide demonstrates the power of ¹H NMR spectroscopy for unambiguous structural verification in synthetic and medicinal chemistry.

References

  • The Duke NMR Center Coupling constants. Duke University Health System. [Link]

  • 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

  • Hydroxyl Groups in NMR. Reddit. [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Unknown Source. [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]

  • NMR Coupling Constants Explained. Scribd. [Link]

  • The NMR interpretations of some heterocyclic compounds which are... ResearchGate. [Link]

  • Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI. [Link]

  • Supporting Information Molecular iodine mediated synthesis of polysubstituted oxazoles by oxidative domino cyclization in water. The Royal Society of Chemistry. [Link]

  • Chemical shift and relaxation time studies of hydroxylic protons in dilute alcohol + water mixtures. RSC Publishing. [Link]

  • Do 1H-NMR peaks shift appreciably while employing different deuterated solvents? ResearchGate. [Link]

  • Interpreting. OpenOChem Learn. [Link]

  • Lecture outline 1H NMR spectra of aromatic compounds. Unknown Source. [Link]

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. SciELO. [Link]

  • Proton Chemical Shifts in NMR. Part 141. Modgraph. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • 1 H NMR spectra showing the region for aromatic and hydroxy proton... ResearchGate. [Link]

  • 1H chemical shifts in NMR, part 18. Modgraph. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Unknown Source. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. ResearchGate. [Link]

  • Proton chemical shifts in NMR. Part 14. RSC Publishing. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • Chemical shifts. Unknown Source. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT SCREENING OF 5-{[(E)-(2-HYDROXYPHENYL) METHYLIDENE]AMINO}. Rasayan Journal of Chemistry. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d]o[5][6]xathiol-2-one Schiff Bases as Potential Anticancer Agents. MDPI. [Link]

  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. ResearchGate. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Nanalysis. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Synthesis of 1,3-Benzoxathiol-2-one Derivatives from N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas. Springer. [Link]

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Comparative

A Senior Application Scientist's Guide to Distinguishing 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one from its Structural Isomers

In the landscape of medicinal chemistry and drug development, the precise identification of molecular structure is not merely an academic exercise; it is the bedrock of safety, efficacy, and intellectual property. The 2H...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the precise identification of molecular structure is not merely an academic exercise; it is the bedrock of safety, efficacy, and intellectual property. The 2H-1,3-benzoxathiol-2-one scaffold is a pharmacophore of growing interest, serving as a precursor for compounds with potential applications as monoamine oxidase (MAO) inhibitors for neurodegenerative diseases and as novel anticancer agents.[1][2] Specifically, 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one is a key intermediate whose substitution pattern is critical for its intended biological activity. However, synthetic routes can often yield a mixture of positional isomers, making robust analytical differentiation an essential task.

This guide provides an in-depth comparison of the analytical techniques required to unambiguously distinguish 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one from its most probable structural isomers. We will delve into the causality behind experimental choices, providing field-proven insights and self-validating protocols for researchers, scientists, and drug development professionals.

Chapter 1: The Challenge of Isomerism

The core analytical challenge lies in differentiating the target compound from isomers where the hydroxyl (-OH) and iodo (-I) groups are positioned differently on the aromatic ring. While all isomers share the same molecular weight (293.94 g/mol ) and elemental formula (C₇H₃IO₃S), their distinct substitution patterns create subtle but measurable differences in their physicochemical and spectroscopic properties. The incorrect isomer could lead to vastly different biological activity or toxicity profiles, making unambiguous identification paramount.

Below are the key isomers of concern:

Caption: Key structural isomers of hydroxy-iodo-2H-1,3-benzoxathiol-2-one.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H NMR, stands as the most powerful technique for distinguishing these positional isomers. The chemical shift and coupling (splitting) patterns of the aromatic protons provide a unique fingerprint for each substitution pattern.

Theoretical Basis: Causality of Spectral Differences

The electronic environment of each proton on the benzene ring is uniquely influenced by the surrounding substituents. Key effects include:

  • Ring Current: The π-electrons of the aromatic ring create a powerful local magnetic field. This "ring current" strongly deshields the external aromatic protons, causing them to resonate at a high chemical shift (typically 6.5-8.0 ppm).[3][4][5]

  • Inductive and Resonance Effects:

    • The hydroxyl (-OH) group is an activating, ortho-, para-directing group. It donates electron density to the ring via resonance, shielding the ortho and para protons and shifting them upfield (to a lower ppm value).

    • The iodo (-I) group is deactivating via induction but ortho-, para-directing via resonance. Its large size and electronegativity influence the chemical shifts of adjacent protons.

    • The fused oxathiolone ring acts as an electron-withdrawing group, influencing the shifts of the protons on the benzene ring.

These combined effects result in predictable and distinct spectra for each isomer. For our target compound, 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one , we expect two aromatic protons. The proton at position 4 will be adjacent to the electron-donating hydroxyl group, while the proton at position 7 will be adjacent to the oxathiolone ring. This will result in two distinct singlets, as there are no adjacent protons for them to couple with. In contrast, an isomer like 6-hydroxy-5-iodo-2H-1,3-benzoxathiol-2-one would also show two singlets, but their chemical shifts would differ due to the altered electronic environment.

Predicted ¹H NMR Data Comparison

Predictive NMR algorithms, often based on density functional theory (DFT) or fragment-based methods, provide a robust starting point for analysis.[6][7] The following table summarizes the predicted ¹H NMR chemical shifts for the aromatic protons of the target compound and a key isomer.

CompoundProton at C4Proton at C7Expected Multiplicity
5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one (Target) ~7.1-7.3 ppm~7.4-7.6 ppmSinglet, Singlet
6-hydroxy-5-iodo-2H-1,3-benzoxathiol-2-one (Isomer) ~7.5-7.7 ppm~6.9-7.1 ppmSinglet, Singlet

Note: Predicted shifts are estimates and may vary based on the prediction engine and solvent used. The relative difference is the key identifier.

Experimental Protocol: High-Resolution ¹H NMR Spectroscopy

This protocol is designed to provide a definitive structural assignment.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified sample.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is chosen because it is an excellent solvent for polar aromatic compounds and, crucially, it allows for the observation of the exchangeable hydroxyl (-OH) proton as a broad singlet. In solvents like CDCl₃, this proton signal can be broadened or exchange with residual water, obscuring it.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

    • Shim the instrument to achieve a sharp, symmetrical solvent peak.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Parameters:

      • Spectral Width: -2 to 12 ppm

      • Number of Scans: 16-64 (adjust for concentration)

      • Relaxation Delay (d1): 2-5 seconds (ensures quantitative integration)

      • Pulse Angle: 30-45 degrees

  • Data Interpretation:

    • Integrate all peaks. The aromatic region should integrate to a total of 2 protons relative to any internal standard or other known protons.

    • Analyze the multiplicity (singlet, doublet, etc.) and chemical shifts of the aromatic signals.

    • For the target compound, confirm the presence of two distinct singlets in the aromatic region (approx. 7.0-7.8 ppm) and a broad singlet for the hydroxyl proton (typically >9 ppm in DMSO). The precise chemical shifts of the two aromatic singlets will be the primary means of distinguishing it from other isomers.

Chapter 3: Mass Spectrometry (MS): Confirmation and Fragmentation

While NMR is definitive for structure, mass spectrometry is essential for confirming the elemental composition and can provide supplementary structural information through fragmentation analysis.

Theoretical Basis: HRMS and Tandem MS (MS/MS)
  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (to within 5 ppm), which confirms the elemental formula (C₇H₃IO₃S) and rules out impurities with different formulas.

  • Tandem Mass Spectrometry (MS/MS): Involves isolating the molecular ion (m/z 294) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern can be isomer-specific. The positions of the -OH and -I groups influence bond stabilities, leading to preferential cleavage pathways.[8][9] For example, the loss of CO or SCO from the oxathiolone ring is a likely fragmentation pathway. The stability of the resulting charged fragments may differ between isomers, leading to different relative abundances of fragment ions.

Experimental Protocol: LC-HRMS/MS Analysis

LCMS_Workflow Sample Dissolved Sample HPLC HPLC Separation (C18 Column) Sample->HPLC Injection ESI Electrospray Ionization (ESI) HPLC->ESI Elution MS1 MS1 Analysis (Full Scan - m/z) ESI->MS1 Ion Transfer Isolation Isolate Precursor Ion (m/z 294) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Analysis (Fragment Ions) CID->MS2 Data Data Analysis (Accurate Mass & Fragmentation) MS2->Data

Caption: Workflow for LC-HRMS/MS analysis to confirm identity and study fragmentation.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Causality: Formic acid is a volatile modifier essential for good ionization in ESI-MS.[10]

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp to a high percentage (e.g., 95%) over several minutes to elute the compound.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry (MS) Detection:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode to deprotonate the phenolic hydroxyl group.

    • MS1 Scan: Acquire full scan data from m/z 100-500 to detect the [M-H]⁻ ion at m/z 292.93. Confirm its accurate mass against the theoretical value.

    • MS2 Scan (Data-Dependent Acquisition): Set the instrument to automatically trigger an MS/MS scan on the most intense ion from the MS1 scan (i.e., m/z 292.93).

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Chapter 4: Orthogonal Methods: HPLC for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable orthogonal technique. It not only assesses the purity of the target compound but can also separate the isomers, leveraging their differences in polarity.[11][12]

Theoretical Basis: Polarity and Retention

The position of the polar hydroxyl group relative to the other substituents will affect the molecule's overall polarity and its interaction with the stationary phase of the HPLC column. Positional isomers of substituted phenols are well-known to exhibit different retention times on reverse-phase columns.[13][14] Generally, isomers that can form more effective intramolecular hydrogen bonds may appear slightly less polar and elute earlier. A pentafluorophenyl (PFP) stationary phase can offer unique selectivity for halogenated and polar aromatic compounds, often providing superior resolution for positional isomers compared to standard C18 phases.[15]

Experimental Protocol: Reverse-Phase HPLC Analysis
  • System: A standard HPLC or UHPLC system with a UV detector.

  • Column: PFP or C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Method:

    • Flow Rate: 1.0 mL/min.

    • Isocratic or Gradient: An isocratic method (e.g., 60% B) may be sufficient if isomers are well-resolved. A shallow gradient (e.g., 40% to 70% B over 15 minutes) is recommended for analyzing crude mixtures.

    • Detection: UV detection at a wavelength where the chromophore absorbs strongly (e.g., 254 nm or 280 nm).

    • Injection Volume: 5-10 µL.

This method will yield a chromatogram where each isomer appears as a distinct peak with a characteristic retention time, allowing for both qualitative identification (if standards are available) and quantitative assessment of purity.

Conclusion

Unambiguous characterization of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one is a multi-step, self-validating process. While HRMS confirms the elemental formula and HPLC assesses purity and separates isomers, ¹H NMR spectroscopy remains the gold standard for definitive structural elucidation. The unique chemical shifts and coupling patterns of the aromatic protons provide an irrefutable fingerprint for the correct positional isomer. By employing these techniques in concert, researchers can proceed with confidence, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Wuilloud, R. G., Selar, N., Kannamkumarath, S. S., & Caruso, J. A. (2004). Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection. Journal of Analytical Atomic Spectrometry. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 4-Iodophenol on Newcrom R1 HPLC column. Available at: [Link]

  • University of Regensburg. Chemical Shifts. Available at: [Link]

  • Lee, S., Kim, H., Kim, S., & Lee, Y. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available at: [Link]

  • Konovalova, S. A., Avdeenko, A. P., D’yakonenko, V. V., & Shishkina, S. V. (2020). Synthesis of 1,3-Benzoxathiol-2-one Derivatives from N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas. Russian Journal of Organic Chemistry. Available at: [Link]

  • Lau, C. K., et al. (1989). Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Quinones. Canadian Journal of Chemistry. Available at: [Link]

  • Google Patents. (1956). Separation of position isomers. US2732393A.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry. Available at: [Link]

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Validation

A Comparative Guide to Reference Standards for the Analysis of 6-Hydroxy-1,3-benzoxathiol-2-one (Tioxolone)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Accurate Tioxolone Analysis In the landscape of pharmaceutical research and development, the rigorous analysis of active pha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Accurate Tioxolone Analysis

In the landscape of pharmaceutical research and development, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 6-Hydroxy-1,3-benzoxathiol-2-one, commonly known as Tioxolone, is a compound of interest with antiseborrheic properties.[1] Accurate quantification and impurity profiling are critical for ensuring the safety and efficacy of any potential therapeutic application. This guide provides a comprehensive comparison of reference standards available for Tioxolone analysis, delves into validated analytical methodologies, and discusses potential process-related impurities and degradation products.

Initially, this guide was conceptualized to include 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one. However, a thorough review of commercially available reference standards and scientific literature revealed a significant lack of information and availability for this specific iodinated derivative. Consequently, this guide will focus on the well-documented and readily available analogue, Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one), providing a practical and valuable resource for researchers in this chemical space.

Comparative Analysis of Tioxolone Reference Standards

The selection of a high-quality reference standard is the foundation of any analytical method. A reliable reference standard ensures the accuracy, precision, and reproducibility of experimental results. For Tioxolone, several suppliers offer reference materials, each with varying levels of certification and documentation.

SupplierProduct NamePurityCertificationNoteworthy Features
MedChemExpress Tioxolone (Standard)High PurityCertificate of Analysis (CoA)Intended for research and analytical applications.[2]
Sigma-Aldrich 6-Hydroxy-1,3-benzoxathiol-2-one≥98%CoAProvides detailed physical properties and safety information.[3]
BioCrick TioxoloneHigh PurityConfirmed by NMR, CoAManufacturer of high-purity reference standards.[4]
Cayman Chemical Tioxolone≥98%CoA-
LGC Standards VariesHigh PurityISO 17034 AccreditedOffers Certified Reference Materials (CRMs) which provide the highest level of accuracy and traceability.[4]
Reagecon VariesHigh PurityISO 17034 AccreditedProduces a range of CRMs with detailed certificates of analysis.[5]

Expert Insight: While a Certificate of Analysis (CoA) from any reputable supplier provides essential information on purity and identity, for applications requiring the highest level of metrological traceability, such as in regulated environments, sourcing a Certified Reference Material (CRM) from an ISO 17034 accredited producer is strongly recommended.[4][5][6] This accreditation ensures that the material's certified value, uncertainty, and traceability are established according to internationally recognized standards.

Analytical Methodologies for Tioxolone Quantification

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need to resolve potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for the analysis of Tioxolone and related compounds.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is a robust and widely used technique for the quantification of Tioxolone. A stability-indicating HPLC method is crucial for separating the active ingredient from any degradation products or process-related impurities.

Illustrative HPLC Method Parameters:

ParameterConditionRationale
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar stationary phase provides good retention and separation for the moderately polar Tioxolone molecule.
Mobile Phase Acetonitrile and water (gradient or isocratic) with 0.1% formic acidThe organic modifier (acetonitrile) and aqueous phase allow for the elution of Tioxolone, while formic acid helps to ensure good peak shape by suppressing the ionization of the phenolic hydroxyl group.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength Determined by UV scan (typically around the λmax of Tioxolone)Maximizes sensitivity for the analyte.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Method Validation: A validated HPLC method, in accordance with International Council for Harmonisation (ICH) guidelines, will have demonstrated specificity, linearity, accuracy, precision, and robustness.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and thermally stable compounds, or for the identification of unknown impurities, GC-MS is a powerful tool. Due to the presence of a polar hydroxyl group, derivatization of Tioxolone is often necessary to improve its volatility and chromatographic performance.

Derivatization: A common derivatization technique is trimethylsilylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[9][10]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent.[9]

  • Procedure: The dried Tioxolone sample is typically heated with the silylating reagent in a suitable solvent (e.g., pyridine or acetonitrile) to ensure complete derivatization.

Illustrative GC-MS Method Parameters:

ParameterConditionRationale
Column Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)Provides good separation for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow rateInert carrier gas for GC analysis.
Oven Temperature Program Ramped from a low initial temperature to a high final temperatureAllows for the separation of compounds with different boiling points.
Injector Temperature Sufficiently high to ensure complete volatilization of the derivatized analytePrevents sample discrimination.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Allows for the detection and identification of ions based on their mass-to-charge ratio.

Potential Impurities and Degradation Products

A thorough understanding of potential impurities is critical for developing a robust, stability-indicating analytical method. Impurities can arise from the synthesis process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[11][12]

Process-Related Impurities

Based on the synthesis of related benzoxathiolone derivatives, potential process-related impurities for Tioxolone could include:

  • Starting material residues: Unreacted precursors from the synthetic route.

  • Isomers: Positional isomers of the hydroxyl group.

  • By-products from side reactions: For instance, nitrated derivatives could be present if a nitration step is involved in the synthesis of a precursor.

Degradation Products

Forced degradation studies, as outlined in ICH guidelines, are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[2][13][14][15] Tioxolone, with its phenolic hydroxyl group and lactone ring, may be susceptible to the following degradation pathways:

  • Oxidative Degradation: Phenolic compounds are often susceptible to oxidation, which can be induced by exposure to oxidizing agents like hydrogen peroxide.[14]

  • Hydrolytic Degradation: The lactone ring in Tioxolone could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.[14][15]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can lead to the degradation of photosensitive molecules.[14]

  • Thermal Degradation: High temperatures can accelerate degradation reactions.

Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies of Tioxolone.

Conclusion

The accurate analysis of Tioxolone is essential for its potential development as a pharmaceutical ingredient. This guide has provided a comparative overview of available reference standards, highlighting the importance of certified reference materials for ensuring data integrity. Detailed starting points for HPLC-UV and GC-MS analytical methods have been presented, along with a discussion of potential impurities and degradation products. By employing high-quality reference standards and robust, validated analytical methods, researchers can ensure the reliability of their findings and contribute to the development of safe and effective medicines.

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